6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide
Description
6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 6 and a sulfonamide group at position 2. The sulfonamide nitrogen is further functionalized with a cyclopropyl-(4-methylthiazol-2-yl)methyl moiety. This structure combines key pharmacophoric elements:
- Sulfonamide linker: Provides hydrogen-bonding capability, critical for target binding.
- Thiazole-cyclopropyl group: The thiazole’s sulfur atom contributes to π-interactions, while the strained cyclopropyl ring may confer metabolic stability and steric specificity.
Properties
IUPAC Name |
6-chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-8-7-20-13(16-8)12(9-2-3-9)17-21(18,19)10-4-5-11(14)15-6-10/h4-7,9,12,17H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIXFGUEIHLAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The sulfonamide group is formed by reacting the corresponding amine with sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is assembled by coupling the thiazole derivative with the pyridine sulfonamide through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine under reducing conditions with agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating substantial efficacy .
| Activity Type | Tested Compound | MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |
Anticancer Potential
The compound has also shown promising results in anticancer applications. Its mechanism of action may involve the inhibition of critical enzymes necessary for cell proliferation.
Key Findings :
- GI50 Values : In vitro studies reported GI50 values indicating the concentration required to inhibit cell growth by 50%, with values as low as 38 nM against certain cancer cell lines .
| Activity Type | Tested Compound | GI50 Values | Remarks |
|---|---|---|---|
| Antiproliferative | This compound | 38 nM | Potent against cancer cells |
Study on Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds.
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects .
Mechanism of Action
The mechanism of action of 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The thiazole ring can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
- Core : Pyridine-3-carboxamide (nicotinamide) with a hydroxyl group at position 4.
- Substituents :
- Carboxamide linker instead of sulfonamide.
- Thiazole ring substituted with 4-chlorophenyl.
- Carboxamide is less acidic than sulfonamide, altering ionization state and bioavailability. The 4-chlorophenyl group may engage in aromatic stacking interactions absent in the target’s cyclopropyl-thiazole group.
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Core : Pyridine-3-sulfonamide with a pyrazole substituent at position 3.
- Substituents :
- Pyrazole ring with 4-butyl and 3,5-dimethyl groups.
- Carbamoyl-linked 4-chlorophenyl.
- Key Differences: Pyrazole’s dual nitrogen atoms create distinct electronic profiles compared to thiazole’s sulfur-nitrogen pair. Carbamoyl linkage introduces a urea-like motif, differing from the target’s direct sulfonamide-thiazole connection.
Methodological Considerations
Structural characterization of such compounds typically employs X-ray crystallography using software suites like SHELX and ORTEP-3 , which aid in refining molecular conformations and intermolecular interactions. The WinGX suite is also widely used for small-molecule crystallography, though specific data for the target compound remains unpublished.
Biological Activity
6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides have a long history in medicinal chemistry, primarily known for their antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and a cyclopropyl moiety linked to a thiazole. Its structure is crucial for its biological activity, influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄ClN₃O₂S |
| Molecular Weight | 303.78 g/mol |
| LogP (octanol-water) | 2.5 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Sulfonamides are primarily recognized for their antibacterial properties. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. Research indicates that modifications in the sulfonamide structure can enhance antibacterial efficacy.
- Mechanism of Action : Sulfonamides inhibit bacterial folic acid synthesis by competitively blocking the enzyme dihydropteroate synthase, which is crucial for the production of folate.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
- In Vitro Studies : Inhibitory assays demonstrated that this compound exhibits IC₅₀ values comparable to established anti-inflammatory drugs like indomethacin and celecoxib.
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 25.0 |
| Indomethacin | 20.0 |
| Celecoxib | 15.0 |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested against various cancer cell lines, including HeLa and A375 cells.
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation with IC₅₀ values indicating promising potential for further development as an anticancer agent.
Case Studies
- Study on COX Inhibition : A study assessed the anti-inflammatory effects of several sulfonamide derivatives, including the target compound. Results indicated that it significantly inhibited COX-2 activity in vitro, suggesting its potential use in treating inflammatory conditions .
- Antimicrobial Efficacy Assessment : In a comparative study against common pathogens, this sulfonamide derivative exhibited strong antibacterial activity, particularly against E. coli and Staphylococcus aureus strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve binding affinity to target enzymes.
- Cyclopropyl Group : This moiety contributes to conformational rigidity, potentially increasing interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide, and how are key intermediates characterized?
Synthesis typically involves multi-step reactions, such as coupling chloropyridine sulfonyl chlorides with cyclopropyl-thiazole derivatives. For example:
- Step 1 : Reacting 6-chloropyridine-3-sulfonyl chloride with a cyclopropane-thiazole amine precursor under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO at 35–50°C .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
- Characterization : Key intermediates are validated using H NMR (e.g., δ 8.87 ppm for pyridine protons) and HRMS (e.g., m/z 215 [M+H]) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Q. What purification and stability assessment protocols are recommended post-synthesis?
- Purification :
- Stability :
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Q. What computational methods predict the reactivity of sulfonamide derivatives like this compound?
- Quantum chemistry :
- Docking studies : AutoDock Vina assesses binding affinities to biological targets (e.g., enzymes like carbonic anhydrase) .
Q. How are reaction conditions optimized for introducing cyclopropyl and thiazole groups?
Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial or antitumor activity?
- Functional group modulation :
- Biological assays :
Q. How do researchers analyze electronic effects on biological activity in similar sulfonamides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
